molecular formula C22H27ClN2O4S B2571956 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922126-09-8

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2571956
M. Wt: 450.98
InChI Key: IDUMBPUSYRSUCC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine. The exact synthesis would depend on the specific substituents present on the benzene ring and the amine .


Molecular Structure Analysis

The compound contains a benzo[b][1,4]oxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a benzenesulfonamide group attached to it. The presence of these functional groups can greatly influence the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzenesulfonamide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding benzenesulfonic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in water .

Scientific Research Applications

3. Organic Synthesis and Methodology

Overview

The compound’s reactivity and functional groups make it valuable in synthetic chemistry.

Summary

Methods and Experimental Procedures

  • Protodeboronation : Utilize radical protodeboronation for alkyl boronic esters .

Results and Outcomes

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-19-10-7-17(13-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMBPUSYRSUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

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